1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone
Description
Properties
IUPAC Name |
1-pyrrolidin-1-yl-2-quinazolin-4-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-13(17-7-3-4-8-17)9-19-14-11-5-1-2-6-12(11)15-10-16-14/h1-2,5-6,10H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPTUOMSJQFFOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a pyrrolidine moiety linked to a quinazoline derivative through a thioether bond. Its chemical structure can be represented as follows:
- Chemical Formula: C13H14N2OS
- Molecular Weight: 250.33 g/mol
- IUPAC Name: this compound
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. The results indicate that the compound exhibits moderate antibacterial activity.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Klebsiella pneumoniae | 64 |
The compound was found to be particularly effective against Staphylococcus aureus, with a reported MIC of 32 μg/mL, indicating its potential as an antibacterial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The National Cancer Institute (NCI) screened this compound against a panel of human tumor cell lines, revealing promising results.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 8 |
The compound showed significant cytotoxicity against HeLa cells with an IC50 value of 8 μM, suggesting it may interfere with cellular processes critical for cancer cell survival .
The biological activity of this compound is believed to involve interaction with specific molecular targets within microbial and cancer cells. Preliminary studies suggest that the compound may inhibit key enzymes involved in DNA replication and repair, leading to cell death .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of quinazoline compounds, including this compound. Researchers observed enhanced biological activity in certain derivatives when compared to the parent compound, highlighting the importance of structural modifications in optimizing therapeutic efficacy .
Scientific Research Applications
Anti-Cancer Applications
Quinazoline derivatives, including 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone, have been extensively studied for their anti-cancer properties. Research has shown that these compounds can effectively inhibit various cancer cell lines.
Table 1: Anti-Cancer Activity of Quinazoline Derivatives
| Compound Name | Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | Breast (MCF7) | 2.49 | EGFR Inhibition |
| 2-(4-(6-phenyquinazolin-4-ylamino)phenyl)acetonitrile | Pancreatic | 0.096 | Dual EGFR/HER2 Inhibition |
| 6-Bromo derivatives | Lung (A549) | Variable | Cytotoxicity through apoptosis |
Research indicates that quinazoline derivatives can serve as effective inhibitors of epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. For instance, the compound N-(benzo[d]thiazol-2-yl)-6-bromo demonstrated high selectivity against EGFR with an IC50 value of 0.096 μM, highlighting its potential as a targeted therapy for breast cancer .
Anti-Tubercular Activity
The compound also exhibits promising anti-tubercular properties. Certain quinazoline derivatives have been identified as effective against Mycobacterium tuberculosis.
Table 2: Anti-Tubercular Activity of Quinazoline Derivatives
| Compound Name | MIC (μg/mL) | Target |
|---|---|---|
| Compound A | 0.78 | DprE1 Inhibition |
| Compound B | 12.5 | Cell Wall Synthesis |
In a study evaluating various quinazoline derivatives, some were found to have minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL against M. tuberculosis, indicating strong potential for development into new anti-tubercular agents .
Anti-Inflammatory Properties
Quinazoline compounds have also been explored for their anti-inflammatory effects. They demonstrate the ability to modulate inflammatory pathways effectively.
Table 3: Anti-Inflammatory Activity of Quinazoline Derivatives
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound C | <50 | NF-kB Pathway Inhibition |
| Compound D | <30 | MAPK Pathway Modulation |
Research has shown that certain quinazoline derivatives can inhibit the NF-kB pathway, which plays a crucial role in inflammatory responses. Compounds exhibiting IC50 values below 50 μM are considered promising candidates for further development as anti-inflammatory drugs .
Anti-Diabetic Applications
In addition to its other applications, the compound has shown potential in treating diabetes by inhibiting key enzymes involved in glucose metabolism.
Table 4: Anti-Diabetic Activity of Quinazoline Derivatives
| Compound Name | Enzyme Target | Inhibition Activity |
|---|---|---|
| Compound E | Alpha-amylase | High |
| Compound F | Alpha-glucosidase | Moderate |
Studies indicate that certain derivatives can inhibit alpha-amylase and alpha-glucosidase, enzymes responsible for carbohydrate digestion, thereby reducing glucose absorption and controlling blood sugar levels .
Case Studies and Research Findings
Numerous studies have documented the efficacy of quinazoline derivatives in various therapeutic contexts:
- Cancer Treatment : A study demonstrated that a series of synthesized quinazolines showed significant cytotoxicity against multiple cancer cell lines, with particular focus on their mechanism involving EGFR inhibition .
- Tuberculosis : Research highlighted the development of novel quinazoline-based compounds that effectively inhibited M. tuberculosis growth, suggesting a new avenue for tuberculosis treatment .
- Inflammation : A recent investigation into quinazolines revealed their ability to modulate inflammatory pathways, providing insights into their use as potential anti-inflammatory agents .
- Diabetes Management : The inhibition of carbohydrate-digesting enzymes by certain quinazolines has been linked to improved glycemic control in diabetic models, suggesting their utility in diabetes management .
Chemical Reactions Analysis
Nucleophilic Substitution at the Quinazoline Ring
The quinazolin-4-ylthio group undergoes nucleophilic displacement reactions under alkaline conditions. For example:
-
Aminolysis : Reaction with primary/secondary amines yields substituted quinazoline derivatives. A study demonstrated that 2-(quinazolin-4-ylthio) derivatives react with pyrrolidine in DMF at 80°C to form 2-(pyrrolidin-1-yl)quinazolin-4(3H)-ones in 72% yield (CuI/Cs₂CO₃ catalysis) .
-
Halogenation : Electrophilic substitution at the quinazoline C-2 position occurs with halogenating agents like N-bromosuccinimide (NBS), producing brominated analogs .
Thioether Oxidation and Functionalization
The thioether (-S-) linkage is susceptible to oxidation and alkylation:
-
Oxidation to Sulfone : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane converts the thioether to a sulfone group, enhancing electrophilicity for downstream reactions.
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields S-alkylated derivatives, as observed in structurally similar compounds .
Pyrrolidine Ring Modifications
The pyrrolidine moiety participates in ring-opening and substitution reactions:
-
N-Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) in acetonitrile to form N-alkylpyrrolidine derivatives. This modification alters steric and electronic properties, influencing biological activity .
-
Ring Expansion : Under acidic conditions, pyrrolidine reacts with carbonyl compounds (e.g., formaldehyde) to form six-membered rings via azacyclization, though specific data for this compound requires further validation .
Catalytic Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling : The quinazoline ring’s halogenated derivatives (e.g., bromo-substituted) react with arylboronic acids to form biaryl structures. A study reported 85% yield for analogous reactions using Pd(PPh₃)₄ and Na₂CO₃ in ethanol/water .
Stability Under Acidic/Basic Conditions
Comparison with Similar Compounds
Structural Motifs and Substituent Effects
- 1-(6-(3-Methylpyrazol-1-yl)pyridin-2-yl)ethanone (): This analog replaces quinazoline with a pyridine ring and introduces a methylpyrazole group. The pyridine’s electron-withdrawing nature may reduce solubility compared to the target compound’s quinazoline system. Additionally, the methylpyrazole could enhance metal-coordination capacity, as seen in its use in spin-crossover complexes .
- 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (): The methoxyphenyl and triazole substituents here provide distinct electronic and steric profiles. The methoxy group increases hydrophobicity, while the triazole’s nitrogen-rich structure facilitates hydrogen bonding, as evidenced by its well-defined crystal lattice .
Physicochemical and Crystallographic Properties
- Crystallinity: highlights the methoxyphenyl-triazole analog’s monoclinic crystal system (space group P2₁/c) with strong intermolecular C–H···O and π-π interactions . The target compound’s quinazoline-thioether group may promote similar packing but with altered bond angles due to sulfur’s larger atomic radius.
- Solubility : The quinazoline system’s polarity may enhance aqueous solubility compared to ’s pyridine derivative but reduce it relative to ’s methoxyphenyl analog, which balances hydrophobicity and hydrogen bonding.
Research Implications and Limitations
While direct data on 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone are scarce, insights from analogs suggest:
- Pharmacological Potential: Quinazoline-thioethers are understudied but could mimic kinase-inhibitory activity seen in other quinazoline derivatives.
- Synthetic Feasibility : Cu-mediated coupling (as in ) is a viable route, though sulfur’s reactivity may require optimized conditions.
- Crystallography : Future studies should resolve the target compound’s crystal structure to assess packing efficiency and stability.
Q & A
Basic: How can researchers optimize the synthesis of 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone to improve yield and purity?
Methodological Answer:
- Key Parameters : Use reflux conditions (e.g., ethanol or glacial acetic acid as solvents) with precise temperature control . Monitor reaction progress via TLC at intervals (e.g., every 2 hours) to terminate the reaction at optimal conversion .
- Purification : Post-reaction, precipitate the product by adding ice water, followed by filtration and recrystallization (ethanol is recommended for higher crystallinity) .
- Yield Enhancement : Optimize stoichiometric ratios of reactants (e.g., 1:1 molar ratio of pyrrolidine derivatives to quinazolinethiol precursors) and extend reflux time if intermediates are stable .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions on the pyrrolidine and quinazoline rings. Pay attention to thioether (-S-) and ketone (C=O) signals .
- X-ray Diffraction : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol or DCM. Analyze bond angles and packing motifs to identify non-covalent interactions (e.g., π-π stacking in quinazoline) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing between structural isomers .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer results)?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for liver cancer vs. MCF-7 for breast cancer) and control for culture conditions (e.g., serum concentration, hypoxia) .
- Dose-Response Analysis : Test a wide concentration range (0.1–100 µM) to identify IC discrepancies. Use positive controls (e.g., doxorubicin for cytotoxicity) .
- Mechanistic Profiling : Combine enzymatic assays (e.g., kinase inhibition) with transcriptomics to clarify primary vs. off-target effects .
Advanced: What strategies are recommended for studying the redox behavior of the quinazoline-thioether moiety?
Methodological Answer:
- Electrochemical Analysis : Perform cyclic voltammetry in DMF or acetonitrile with a Ag/AgCl reference electrode to identify oxidation/reduction potentials. Compare with similar compounds (e.g., 3-(4-chlorophenyl)-2-thioquinazolin-4-one) .
- Chemical Reduction : Treat the compound with NaBH or LiAlH to reduce the ketone group, then analyze derivatives via -NMR for structural changes .
- Stability Testing : Expose the compound to HO or UV light to assess thioether oxidation to sulfoxide/sulfone, monitored by HPLC .
Advanced: How can computational modeling predict binding interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., EGFR tyrosine kinase). Prioritize hydrogen bonding with pyrrolidine nitrogen and hydrophobic contacts with the quinazoline ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) for ligand-protein complexes .
- QSAR Studies : Corporate substituent effects (e.g., nitro vs. methyl groups) into predictive models for activity optimization .
Advanced: What are the best practices for handling stability issues during long-term storage?
Methodological Answer:
- Storage Conditions : Store in amber vials under inert gas (N or Ar) at −20°C to prevent thioether oxidation .
- Degradation Monitoring : Perform stability-indicating HPLC every 6 months. Use a C18 column with acetonitrile/water (70:30) mobile phase .
- Lyophilization : For aqueous solutions, lyophilize the compound and reconstitute in DMSO before use to avoid hydrolysis .
Advanced: How to design structure-activity relationship (SAR) studies for pyrrolidine-quinazoline hybrids?
Methodological Answer:
- Core Modifications : Synthesize analogs with varied substituents on the pyrrolidine (e.g., methyl, nitro) and quinazoline (e.g., chloro, methoxy) rings. Compare activities using standardized cytotoxicity assays .
- Bioisosteric Replacement : Replace the thioether with sulfoxide or sulfone groups to assess electronic effects on target binding .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using MOE or Discovery Studio .
Advanced: How to address solubility limitations in in vivo studies?
Methodological Answer:
- Solvent Screening : Test DMSO, PEG-400, or cyclodextrin-based formulations for aqueous solubility enhancement. Avoid solvents causing toxicity (e.g., Cremophor EL) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the ketone moiety for improved bioavailability .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) for sustained release, characterized by dynamic light scattering (DLS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
